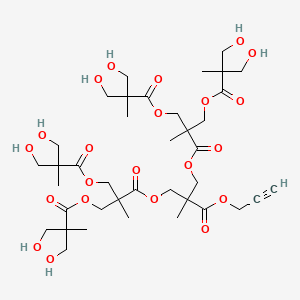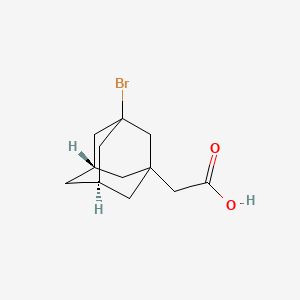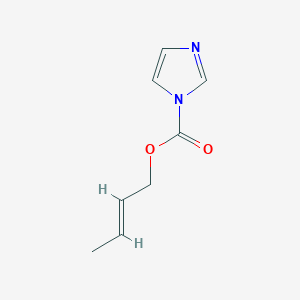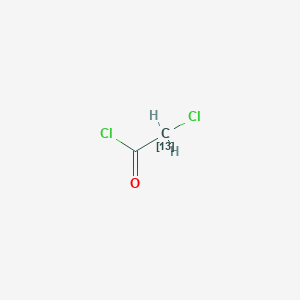
(((2-Methyl-2-((prop-2-yn-1-yloxy)carbonyl)propane-1,3-diyl)bis(oxy))bis(carbonyl))bis(2-methylpropane-2,1,3-triyl) tetrakis(3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polyester-8-hydroxyl-1-acetylene bis-MPA dendron, generation 3, is a dendritic polymer with a highly branched structure. This compound is part of the bis-MPA (2,2-bis(hydroxymethyl)propionic acid) family, known for its unique properties such as low toxicity, good biocompatibility, and versatility in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Polyester-8-hydroxyl-1-acetylene bis-MPA dendron, generation 3, involves multiple steps of esterification reactions. The process typically starts with the core molecule, which undergoes successive esterification with bis-MPA to build the dendritic structure. The focal point acetylene group is introduced in the final step .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions such as temperature, pH, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Polyester-8-hydroxyl-1-acetylene bis-MPA dendron, generation 3, undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The acetylene group can be reduced to form alkanes.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various functionalized dendrons, which can be further modified for specific applications .
Scientific Research Applications
Polyester-8-hydroxyl-1-acetylene bis-MPA dendron, generation 3, has a wide range of scientific research applications:
Chemistry: Used as a building block for creating complex molecular architectures.
Biology: Employed in drug delivery systems due to its biocompatibility.
Medicine: Investigated for use in gene transfection and targeted drug delivery.
Industry: Utilized in the production of coatings, adhesives, and nanomaterials
Mechanism of Action
The mechanism of action of Polyester-8-hydroxyl-1-acetylene bis-MPA dendron, generation 3, involves its ability to form stable complexes with various molecules. The acetylene group serves as a reactive site for further functionalization, while the hydroxyl groups enhance solubility and biocompatibility. Molecular targets include cellular membranes and specific receptors, facilitating targeted delivery and controlled release of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- Polyester bis-MPA dendron, 4 hydroxyl, 1 acetylene
- Hyperbranched bis-MPA polyester-16-hydroxyl, generation 2
- Polyester bis-MPA dendron 8 NHBoc, 1 azide (core)
- Hyperbranched bis-MPA polyester-64-hydroxyl, generation 4
Uniqueness
Polyester-8-hydroxyl-1-acetylene bis-MPA dendron, generation 3, stands out due to its specific combination of acetylene and hydroxyl groups, providing unique reactivity and functionality. Its generation 3 structure offers a balance between molecular size and functional group density, making it highly versatile for various applications .
Properties
Molecular Formula |
C38H60O22 |
|---|---|
Molecular Weight |
868.9 g/mol |
IUPAC Name |
[3-[2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxo-3-prop-2-ynoxypropoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate |
InChI |
InChI=1S/C38H60O22/c1-9-10-54-29(51)36(6,19-59-30(52)37(7,21-55-25(47)32(2,11-39)12-40)22-56-26(48)33(3,13-41)14-42)20-60-31(53)38(8,23-57-27(49)34(4,15-43)16-44)24-58-28(50)35(5,17-45)18-46/h1,39-46H,10-24H2,2-8H3 |
InChI Key |
IBDJAKQCSBCQRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CO)C(=O)OCC(C)(COC(=O)C(C)(CO)CO)C(=O)OCC(C)(COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)C(=O)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Oxo-2-phenylethyl 8-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12055329.png)


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12055346.png)
![6-Amino-4-(1,3-benzodioxol-5-yl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12055353.png)



![2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12055377.png)



